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Compound of Interest

Compound Name: 5-Iodomethyl-2-methyl-pyrimidine

Cat. No.: B1411340 Get Quote

An In-depth Technical Guide to 5-Iodomethyl-2-
methyl-pyrimidine
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Iodomethyl-2-methyl-pyrimidine is a halogenated pyrimidine derivative of significant

interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural

motif in numerous biologically active compounds, including nucleobases and various

therapeutic agents. The introduction of an iodomethyl group at the 5-position of the 2-methyl-

pyrimidine ring offers a reactive handle for further chemical modifications, making it a valuable

building block for the synthesis of diverse molecular libraries. This guide provides a

comprehensive overview of the known physical and chemical properties, synthesis, reactivity,

and potential applications of 5-Iodomethyl-2-methyl-pyrimidine, aimed at researchers and

professionals in the field of drug development.

Physical and Chemical Properties
While specific experimental data for 5-Iodomethyl-2-methyl-pyrimidine is not readily

available in the literature, its properties can be inferred from related compounds and general

chemical principles.

Table 1: Estimated Physical and Chemical Properties of 5-Iodomethyl-2-methyl-pyrimidine
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Property Estimated Value/Information

Molecular Formula C₆H₇IN₂

Molecular Weight 234.04 g/mol

Appearance Likely a solid at room temperature

Melting Point Not determined

Boiling Point Not determined

Solubility
Expected to be soluble in organic solvents like

acetone, DMF, and DMSO.[1][2]

Stability
The iodomethyl group is a good leaving group

and may be sensitive to light and nucleophiles.

Synthesis
The synthesis of 5-Iodomethyl-2-methyl-pyrimidine can be approached from its

corresponding hydroxymethyl precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (CAS

No: 73-67-6).[3] Two common methods for converting a primary alcohol to an alkyl iodide are

the Appel reaction and the Finkelstein reaction.

Experimental Protocol: Synthesis via Appel Reaction
The Appel reaction provides a one-pot conversion of an alcohol to an alkyl iodide using

triphenylphosphine and iodine.[4][5]

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + PPh₃ + I₂ → 5-(Iodomethyl)-2-methylpyrimidin-4-

amine

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent

such as dichloromethane (DCM) or acetonitrile.
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Add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents) to the solution and

stir until dissolved.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of iodine (1.1 equivalents) in the same solvent to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate to remove any excess iodine.

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 5-Iodomethyl-2-
methyl-pyrimidine.

Experimental Protocol: Synthesis via Finkelstein
Reaction
The Finkelstein reaction is a two-step process involving the conversion of the alcohol to a

better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an

iodide salt.[1][2]

Step 1: Tosylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + TsCl → (4-Amino-2-methylpyrimidin-5-yl)methyl 4-

toluenesulfonate

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1411340?utm_src=pdf-body
https://www.benchchem.com/product/b1411340?utm_src=pdf-body
https://sathee.iitk.ac.in/article/chemistry/finkelstein-reaction/
https://en.wikipedia.org/wiki/Finkelstein_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in anhydrous pyridine

or a mixture of DCM and triethylamine at 0 °C.

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the solution.

Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

Monitor the reaction by TLC.

Once complete, pour the reaction mixture into ice-water and extract with an organic solvent.

Wash the combined organic layers with cold dilute hydrochloric acid (to remove pyridine),

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated

intermediate.

Step 2: Iodination via Finkelstein Reaction

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate + NaI → 5-(Iodomethyl)-2-

methylpyrimidin-4-amine

Procedure:

Dissolve the tosylated intermediate (1 equivalent) in a polar aprotic solvent such as acetone

or dimethylformamide (DMF).[1][2]

Add sodium iodide (NaI) (1.5-2 equivalents) to the solution.

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to afford 5-Iodomethyl-2-methyl-
pyrimidine.

Reactivity and Chemical Properties
The key reactive site in 5-Iodomethyl-2-methyl-pyrimidine is the iodomethyl group. The

carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic

substitution reactions. This allows for the facile introduction of various functional groups at the

5-position of the pyrimidine ring.

Nucleophilic Substitution: The iodomethyl group is susceptible to attack by a wide range of

nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental

to its utility as a synthetic building block.

5-Iodomethyl-2-methyl-pyrimidine

5-(Nu-methyl)-2-methyl-pyrimidine

Sₙ2 reaction
I⁻

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: Nucleophilic substitution at the iodomethyl group.

Spectral Data Interpretation
While experimental spectra for 5-Iodomethyl-2-methyl-pyrimidine are not available, the

expected spectral characteristics can be predicted based on the analysis of similar structures.

[6][7][8]

¹H NMR Spectroscopy
Pyrimidine Ring Protons: A singlet corresponding to the proton at the 4- or 6-position of the

pyrimidine ring is expected, likely in the aromatic region (δ 8.0-9.0 ppm).
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Methyl Protons: A singlet for the methyl group at the 2-position would likely appear in the

upfield region (δ 2.0-3.0 ppm).

Iodomethyl Protons: A singlet for the methylene protons of the iodomethyl group is expected

to be downfield due to the deshielding effect of the iodine atom, likely in the range of δ 4.0-

5.0 ppm.[9]

¹³C NMR Spectroscopy
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would appear in the

aromatic region (δ 140-170 ppm).

Methyl Carbon: The carbon of the methyl group at the 2-position would be found in the

upfield region (δ 15-25 ppm).

Iodomethyl Carbon: The carbon of the iodomethyl group would be significantly shielded by

the iodine atom and is expected to appear at a relatively low chemical shift, potentially in the

range of δ 0-10 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹

C-I stretching: A weak band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 234. A

characteristic [M+1]⁺ peak due to the natural abundance of ¹³C would also be present.

Fragmentation patterns would likely involve the loss of an iodine atom (m/z 127) or the entire

iodomethyl group.[10]
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Applications in Drug Development
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide

range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory

properties.[11][12][13] The presence of the reactive iodomethyl group in 5-Iodomethyl-2-
methyl-pyrimidine makes it a particularly attractive intermediate for the synthesis of novel

drug candidates.

This compound can be utilized to introduce the 2-methyl-pyrimidine-5-methyl scaffold into

larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic

properties. The pyrimidine ring can participate in hydrogen bonding and other interactions with

biological targets, while the substituent introduced via the iodomethyl group can be tailored to

optimize binding affinity and selectivity.
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Synthesis of Analogs
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Library of Pyrimidine Derivatives

Diverse Nucleophiles

High-Throughput Screening

Hit Identification

Structure-Activity Relationship (SAR) Studies

Iterative Synthesis

Drug Candidate

Preclinical Studies Clinical Trials

Click to download full resolution via product page

Caption: Drug discovery workflow utilizing 5-Iodomethyl-2-methyl-pyrimidine.
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Conclusion
5-Iodomethyl-2-methyl-pyrimidine is a valuable and versatile building block for organic

synthesis, particularly in the field of drug discovery. Its synthesis from readily available

precursors and the reactivity of the iodomethyl group allow for the creation of a wide array of

novel pyrimidine derivatives. While experimental data for this specific compound is limited, its

properties and reactivity can be reasonably predicted, providing a solid foundation for its use in

research and development. Further investigation into the biological activities of compounds

derived from 5-Iodomethyl-2-methyl-pyrimidine is warranted and holds the potential to yield

novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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